molecular formula C19H23N3O B4508724 N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B4508724
M. Wt: 309.4 g/mol
InChI Key: LSXGYJLERMGYDC-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a cyclohexene ring, an imidazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the cyclohexenyl ethylamine intermediate, which is then reacted with 4-(imidazol-1-ylmethyl)benzoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The benzamide moiety can interact with various receptors, potentially modulating their activity. The cyclohexene ring provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(21-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-22-13-12-20-15-22/h4,6-9,12-13,15H,1-3,5,10-11,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXGYJLERMGYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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